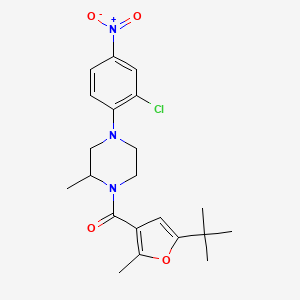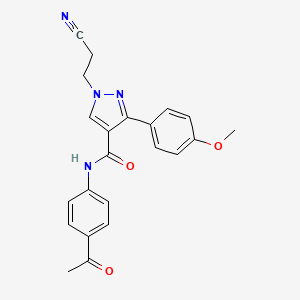![molecular formula C24H33N3O2 B5185817 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5185817.png)
1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. MeOPP is known to have a unique mechanism of action that makes it a valuable tool for investigating various physiological and biochemical processes in the brain.
作用機序
1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are both G protein-coupled receptors. By binding to these receptors, 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine can modulate the activity of various intracellular signaling pathways, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects in the brain. For example, it has been shown to increase the release of serotonin and dopamine, two neurotransmitters that play a critical role in mood regulation and reward processing. 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.
実験室実験の利点と制限
One of the main advantages of using 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors. This allows researchers to investigate the specific role of these receptors in various physiological and biochemical processes. However, one limitation of using 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine is that its effects may be influenced by factors such as the dose used and the experimental conditions, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine. One area of interest is the role of 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine in the regulation of stress and anxiety, which may have implications for the development of new treatments for anxiety disorders. Another area of interest is the potential use of 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine as a tool for investigating the role of the 5-HT1A and 5-HT2A receptors in the development of psychiatric disorders such as schizophrenia. Finally, there is also interest in developing new derivatives of 1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine that may have improved selectivity and efficacy for the 5-HT1A and 5-HT2A receptors.
合成法
1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with 4-methoxybenzaldehyde and 4-methoxyphenylpiperazine. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been used extensively in scientific research for its ability to selectively target certain receptors in the brain, particularly the 5-HT1A and 5-HT2A receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological and biochemical processes such as anxiety, depression, and schizophrenia.
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-28-23-9-5-20(6-10-23)18-25-13-3-4-22(19-25)27-16-14-26(15-17-27)21-7-11-24(29-2)12-8-21/h5-12,22H,3-4,13-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPFVUPWHUSKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methoxybenzyl)piperidin-3-yl]-4-(4-methoxyphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5185746.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185751.png)
![ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5185752.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5185760.png)
![4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5185767.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5185782.png)
![2,7-bis[(dimethylamino)methyl]-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride](/img/structure/B5185785.png)

![6-(4-chlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5185796.png)
![N-[5-(propylthio)-1H-benzimidazol-2-yl]-2-furamide](/img/structure/B5185802.png)

![2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5185833.png)
![5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185847.png)
